molecular formula C7H6N4O B3091015 5,6-Diamino-2H-benzo[d]imidazol-2-one CAS No. 1215520-82-3

5,6-Diamino-2H-benzo[d]imidazol-2-one

Cat. No.: B3091015
CAS No.: 1215520-82-3
M. Wt: 162.15 g/mol
InChI Key: NECWXNDIPQKNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diamino-2H-benzo[d]imidazol-2-one is a heterocyclic compound with the molecular formula C7H8N4O. It is characterized by the presence of two amino groups at positions 5 and 6 on the benzimidazole ring, which is fused with a carbonyl group at position 2. This compound is known for its applications in organic synthesis and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with suitable reagents under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with cyanogen bromide in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diamino-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6-Diamino-2H-benzo[d]imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Diamino-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

    2-Aminobenzimidazole: Lacks the second amino group at position 6.

    5,6-Diamino-1H-benzo[d]imidazole: Similar structure but without the carbonyl group at position 2.

    5,6-Diamino-2H-benzimidazole: Similar but with different substitution patterns.

Uniqueness: 5,6-Diamino-2H-benzo[d]imidazol-2-one is unique due to the presence of both amino groups and the carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5,6-diaminobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECWXNDIPQKNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NC(=O)N=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Diamino-2H-benzo[d]imidazol-2-one
Reactant of Route 2
Reactant of Route 2
5,6-Diamino-2H-benzo[d]imidazol-2-one
Reactant of Route 3
5,6-Diamino-2H-benzo[d]imidazol-2-one
Reactant of Route 4
5,6-Diamino-2H-benzo[d]imidazol-2-one
Reactant of Route 5
5,6-Diamino-2H-benzo[d]imidazol-2-one
Reactant of Route 6
5,6-Diamino-2H-benzo[d]imidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.